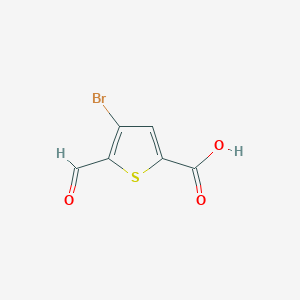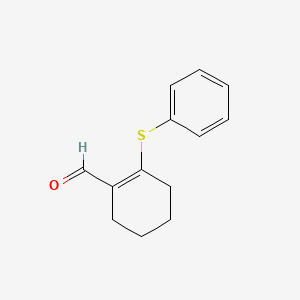
2-(Phenylsulfanyl)cyclohex-1-ene-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(Phenylsulfanyl)cyclohex-1-ene-1-carbaldehyde” is a chemical compound with the molecular formula C13H14OS . It’s available for purchase from several chemical suppliers .
Molecular Structure Analysis
The molecular structure of “2-(Phenylsulfanyl)cyclohex-1-ene-1-carbaldehyde” is represented by the formula C13H14OS . For more detailed structural information, you may want to refer to its MOL file .Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
A common application of compounds similar to 2-(Phenylsulfanyl)cyclohex-1-ene-1-carbaldehyde is in the synthesis of heterocyclic compounds. For instance, the facile synthesis of phenyl, phenylsulfanyl, and phenylselanyl substituted pyrano[3,2-c]chromenes through cyclocondensation demonstrates the versatility of these compounds in constructing complex molecular architectures under mild conditions (Lácová et al., 2010). Similarly, the cyclocondensation of cyclohexene-4-carbaldehyde to yield various substituted heterocycles underscores the utility of these compounds in synthesizing diverse heterocyclic frameworks (Dyachenko, 2005).
Catalysis and Organic Transformations
Compounds like 2-(Phenylsulfanyl)cyclohex-1-ene-1-carbaldehyde serve as key intermediates in catalysis and organic transformations. The synthesis and application of complexes of Pd(II), η6-C6H6Ru(II), and η5-Cp*Rh(III) with chalcogenated Schiff bases for catalytic transfer hydrogenation of aldehydes/ketones and N-alkylation of amines highlight their role in facilitating important chemical reactions (Dubey et al., 2019).
Asymmetric Synthesis
These compounds are also pivotal in asymmetric synthesis, where they are used to generate chiral molecules with high enantiomeric excess. An example is the asymmetric organocatalytic domino reactions of γ-nitroketones and enals to synthesize chiral substituted cyclohexene carbaldehydes, demonstrating the potential for creating complex, chiral molecules from simpler precursors (Enders et al., 2007).
Material Science and Organic Electronics
In material science and organic electronics, the synthesis of specific substituted cyclohexene carbaldehydes and their derivatives opens pathways to new materials. These compounds can be tailored for specific properties, such as conductivity or light emission, crucial for developing organic electronic devices.
Environmental Catalysis
Compounds structurally related to 2-(Phenylsulfanyl)cyclohex-1-ene-1-carbaldehyde find applications in environmental catalysis, such as the oxidation of organic compounds. Encapsulation of metal complexes in zeolites for the catalytic oxidation of styrene, cyclohexene, and cyclohexane showcases the environmental applications of these compounds in facilitating more efficient and greener chemical processes (Maurya et al., 2007).
Propiedades
IUPAC Name |
2-phenylsulfanylcyclohexene-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14OS/c14-10-11-6-4-5-9-13(11)15-12-7-2-1-3-8-12/h1-3,7-8,10H,4-6,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJICQHXFPNCRRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=C(C1)C=O)SC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Phenylsulfanyl)cyclohex-1-ene-1-carbaldehyde | |
CAS RN |
851288-81-8 |
Source


|
| Record name | 2-(phenylsulfanyl)cyclohex-1-ene-1-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(benzenesulfonyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]propanamide](/img/structure/B2584879.png)
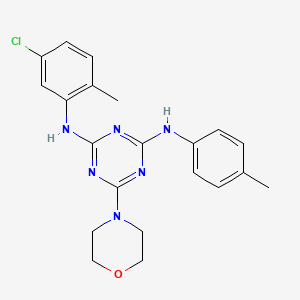
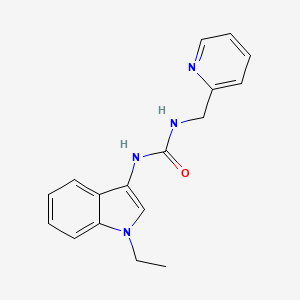
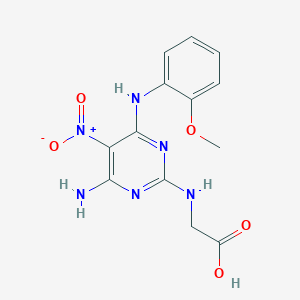
![N-[5-methyl-2-(6-methyl-4-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]furan-2-carboxamide](/img/structure/B2584887.png)

![N'-(4-methylbenzoyl)-1,2-dihydronaphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B2584891.png)

![ethyl 2-(4-(N,N-dibutylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2584895.png)
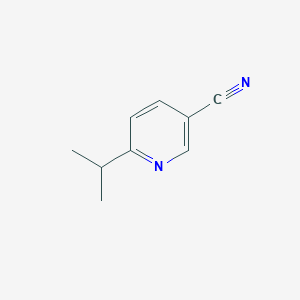


![3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-methylquinolin-4(1H)-one](/img/structure/B2584900.png)
